



Application of PKM2-IN-7 in Metabolic Studies: Application Notes and Protocols

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Compound of Interest		
Compound Name:	PKM2-IN-7	
Cat. No.:	B7834775	Get Quote

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Introduction

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] In proliferating cells, particularly cancer cells, PKM2 is predominantly expressed and can switch between a highly active tetrameric form and a less active dimeric form.[2][3] The dimeric state slows down the final step of glycolysis, leading to an accumulation of glycolytic intermediates that are diverted into anabolic pathways, such as the pentose phosphate pathway, to support cell growth and proliferation—a phenomenon known as the Warburg effect.[2][4] PKM2-IN-7 is a small molecule activator of PKM2, designed to stabilize the active tetrameric form of the enzyme.[5] By promoting the tetrameric state, PKM2-IN-7 enhances the catalytic activity of PKM2, thereby reversing the Warburg effect and shifting cellular metabolism from anabolic glycolysis towards oxidative phosphorylation.[6][7] This makes PKM2-IN-7 a valuable tool for studying the metabolic vulnerabilities of cancer cells and for the development of novel therapeutic strategies.[8]

These application notes provide detailed protocols for utilizing **PKM2-IN-7** in various metabolic studies, including in vitro enzyme kinetics, cell-based metabolic assays, and analysis of downstream cellular effects.

Data Presentation

Table 1: In Vitro Activity of PKM2-IN-7



Parameter	Value	Description
Target	Pyruvate Kinase M2 (PKM2)	The enzyme that PKM2-IN-7 activates.
Molecular Formula	C16H19F3O4	The chemical formula of PKM2-IN-7.
Molecular Weight	332.31 g/mol	The mass of one mole of PKM2-IN-7.
AC ₅₀	0.144 μΜ	The concentration of PKM2-IN-7 required to achieve 50% of the maximum enzyme activation.[5]

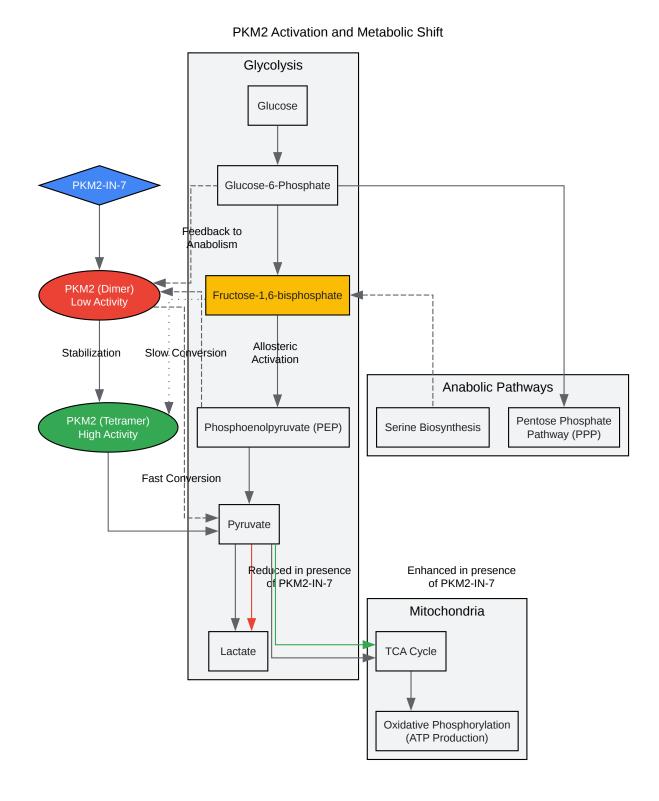
Table 2: Cellular Effects of PKM2 Activation by PKM2-IN-7



Assay	Expected Outcome with PKM2-IN-7 Treatment	Key Metabolic Pathway Affected	Reference for Method
PKM2 Activity Assay (Cell-based)	Increased pyruvate kinase activity in cell lysates.	Glycolysis	[9]
Lactate Production Assay	Decreased lactate secretion into the culture medium.	Aerobic Glycolysis (Warburg Effect)	[10][11]
Glucose Consumption Assay	Increased glucose uptake from the culture medium.	Glycolysis	[10][12]
Extracellular Acidification Rate (ECAR)	Initial increase followed by a potential long-term decrease.	Glycolysis	[7][10][13]
Oxygen Consumption Rate (OCR)	Increased basal and maximal mitochondrial respiration.	Oxidative Phosphorylation	[7][10][14]
Cell Proliferation Assay	Inhibition of proliferation, especially in nutrient-limited conditions.	Overall cell metabolism and growth	[10][15]
Serine Auxotrophy Assay	Increased dependence on exogenous serine for survival.	Serine Biosynthesis Pathway	[9][16]
Western Blot for PKM2 Oligomeric State	Increased ratio of tetrameric to dimeric/monomeric PKM2.	PKM2 Regulation	[17]

Signaling Pathways and Experimental Workflows





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Caption: **PKM2-IN-7** promotes the active tetrameric state of PKM2, enhancing glycolysis and oxidative phosphorylation while reducing the flow of glycolytic intermediates to anabolic pathways.

Experimental Protocols In Vitro PKM2 Kinase Activity Assay

This protocol is adapted from commercially available kinase assay kits to measure the direct effect of **PKM2-IN-7** on recombinant human PKM2.[6][18]

Materials:

- Recombinant Human PKM2
- PKM2 Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)
- Phosphoenolpyruvate (PEP)
- ADP
- PKM2-IN-7
- Kinase-Glo® Max Reagent
- White 96-well plates

Procedure:

- Prepare a stock solution of PKM2-IN-7 in DMSO.
- Prepare serial dilutions of PKM2-IN-7 in PKM2 Assay Buffer.
- In a 96-well plate, add recombinant PKM2 to each well.
- Add the diluted PKM2-IN-7 or vehicle control (DMSO) to the respective wells.
- Incubate for 20 minutes at room temperature to allow for compound binding.

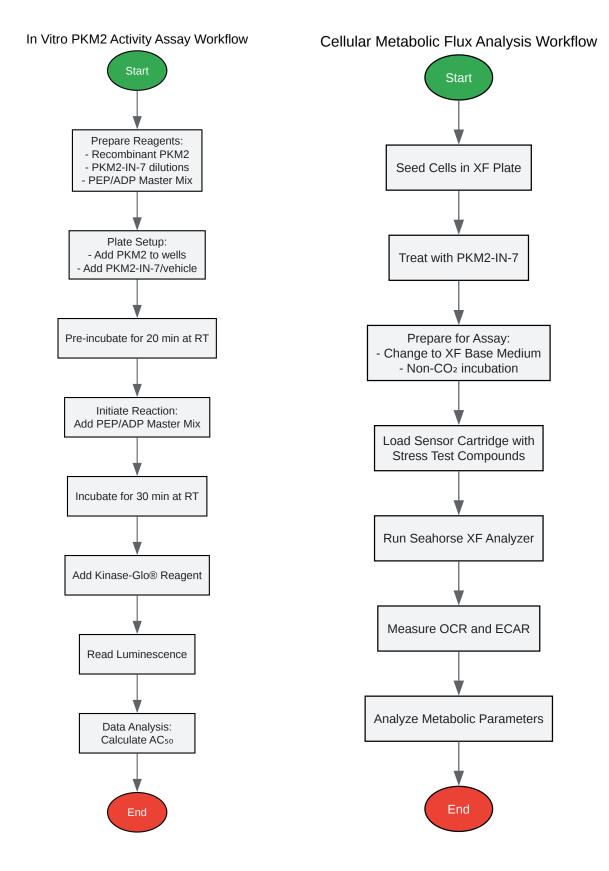
Methodological & Application





- Prepare a master mix containing PEP and ADP in the assay buffer.
- Initiate the reaction by adding the master mix to all wells.
- Incubate for 30 minutes at room temperature.
- Add Kinase-Glo® Max reagent to each well to stop the reaction and measure the amount of ATP produced.
- Read the luminescence on a plate reader.
- Calculate the AC₅₀ value by plotting the luminescence signal against the log of the PKM2-IN-7 concentration.





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